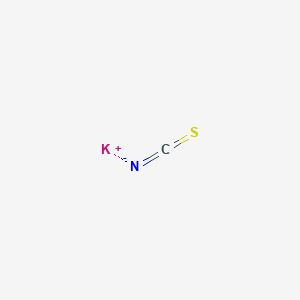

Isothiocyanatopotassium

Description

Properties

InChI |

InChI=1S/CNS.K/c2-1-3;/q-1;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAKLMBNSZNUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N-])=S.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiocyanatopotassium can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts, which are then desulfurized to produce isothiocyanates . Another method involves the reaction of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases . This method is considered more sustainable and environmentally friendly.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale reactions involving primary amines and carbon disulfide. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The choice of solvent and desulfurylation reagent is crucial for the successful formation of isothiocyanates .

Chemical Reactions Analysis

Types of Reactions

Isothiocyanatopotassium undergoes various chemical reactions, including:

Oxidation: Isothiocyanates can be oxidized to form sulfonyl isothiocyanates.

Reduction: Reduction of isothiocyanates can lead to the formation of thioureas.

Substitution: Isothiocyanates can undergo nucleophilic substitution reactions to form a variety of products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Nucleophiles: Such as amines and alcohols for substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound include sulfonyl isothiocyanates, thioureas, and various substituted isothiocyanates .

Scientific Research Applications

Isothiocyanatopotassium has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.

Biology: Studied for its role in the defense mechanisms of plants and its potential use as an agrochemical.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of isothiocyanatopotassium involves its highly reactive electrophilic –N=C=S functional group. This group can interact with various biological molecules, leading to a range of effects. For example, isothiocyanates can induce the expression of antioxidant genes through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway . They can also inhibit the activity of pro-inflammatory enzymes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight KSCN’s role in green chemistry. For example, Fu et al. demonstrated its efficacy as a recyclable catalyst in Knoevenagel condensations, achieving >90% yield under solvent-free conditions . In contrast, NaSCN and NH₄SCN require additional solvents or higher temperatures for similar reactions, increasing energy costs .

A 2022 industrial guide emphasized KSCN’s dominance in the electroplating sector, accounting for 65% of global thiocyanate consumption, compared to 20% for NH₄SCN and 15% for NaSCN .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing isothiocyanatopotassium in laboratory settings?

- Methodology : Synthesis typically involves reacting potassium hydroxide with thiocyanic acid derivatives under anhydrous conditions. Key steps include:

- Purification via recrystallization using ethanol/water mixtures.

- Characterization via FT-IR (C≡N stretch ~2100 cm⁻¹) and elemental analysis (K+ content by ICP-OES).

- Safety protocols for handling volatile thiocyanate precursors .

- Data Validation : Cross-check NMR (¹³C for SCN group) and X-ray diffraction for crystal structure confirmation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Experimental Design :

- Conduct accelerated stability studies at 25°C, 40°C, and 60°C with controlled humidity (0%, 50%, 90%).

- Monitor degradation via HPLC (retention time shifts) and colorimetric assays for free thiocyanate ions.

- Use Arrhenius equation to extrapolate shelf life .

Q. What spectroscopic techniques are most effective for identifying this compound in complex mixtures?

- Methodology :

- Raman spectroscopy (strong peak at 480 cm⁻¹ for S-C≡N bending).

- Mass spectrometry (ESI-MS in negative ion mode for [KSCN]⁻, m/z 97).

- Differentiate from thiocyanate isomers using polarization microscopy .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on this compound’s reactivity in aqueous vs. nonpolar solvents?

- Approach :

- Perform DFT calculations (e.g., Gaussian) to compare solvation energies and transition states.

- Validate with experimental kinetics (UV-Vis monitoring of SCN⁻ release rates).

- Address contradictions by isolating solvent polarity effects vs. ion-pairing interactions .

Q. What strategies optimize this compound’s selectivity in nucleophilic substitution reactions?

- Experimental Design :

- Screen leaving groups (e.g., Cl⁻, Br⁻) under varying temperatures (25–80°C) and solvent dielectric constants.

- Use DOE (Design of Experiments) to identify critical factors (e.g., [KSCN], solvent polarity).

- Analyze selectivity ratios via GC-MS or ¹H NMR integration .

Q. How do researchers reconcile conflicting reports on this compound’s thermal decomposition pathways?

- Data Contradiction Analysis :

- Conduct TGA-MS under inert vs. oxidative atmospheres to identify intermediate species.

- Compare activation energies (Kissinger method) from DSC data across studies.

- Propose mechanistic variations (radical vs. ionic pathways) based on EPR spectroscopy .

Q. What role does crystal polymorphism play in this compound’s catalytic activity?

- Methodology :

- Synthesize polymorphs via solvent evaporation (polar vs. nonpolar solvents).

- Characterize using PXRD and SEM-EDS for surface morphology.

- Test catalytic efficiency in model reactions (e.g., Knoevenagel condensation) with TOF calculations .

Methodological Frameworks

Q. How to apply the PICOT framework to design studies on this compound’s biological interactions?

- PICOT Breakdown :

- P opulation: In vitro cell lines (e.g., HeLa) exposed to KSCN.

- I ntervention: Dose-dependent cytotoxicity assays.

- C omparison: Sodium thiocyanate as a control.

- O utcome: IC50 values via MTT assay.

- T ime: 24–72 hr exposure periods .

Q. What FINER criteria ensure feasibility in studying this compound’s environmental impact?

- Evaluation :

- F easible: Use LC-MS/MS to detect ppb-level SCN⁻ in soil leachates.

- I nteresting: Link degradation products to ecotoxicity (Daphnia magna bioassays).

- N ovel: Compare degradation rates in aerobic vs. anaerobic microcosms.

- E thical: Adhere to EPA guidelines for chemical waste disposal.

- R elevant: Align with UN Sustainable Development Goals (Clean Water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.